Oct-2-en-4-yn-1-ol
Description
Oct-2-en-4-yn-1-ol is an unsaturated alcohol with a molecular formula of C₈H₁₂O (molecular weight: 124.14 g/mol). Its structure features a hydroxyl group at position 1, a double bond (C2–C3), and a triple bond (C4–C5), making it a conjugated enynol. This unique arrangement of functional groups imparts distinct reactivity and physical properties.
Properties
CAS No. |
188438-55-3 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
oct-2-en-4-yn-1-ol |
InChI |
InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h6-7,9H,2-3,8H2,1H3 |
InChI Key |
SYVHKRUNHCMTTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC=CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Propargyl/Allenyl Isomerization: One method involves the reaction of with trichloroacetonitrile in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
One-Pot Multi-Step Process: Another method involves a one-pot, three-step process using consecutive palladium(II)- and ruthenium(II)-catalysis.
Industrial Production Methods: Industrial production methods for Oct-2-en-4-yn-1-ol are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Oct-2-en-4-yn-1-ol can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used for reduction reactions.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride, which can then undergo further substitution.
Major Products:
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Products include alkenes and alkanes.
Substitution: Products include various substituted alcohols and ethers.
Scientific Research Applications
Chemistry:
Building Blocks: Oct-2-en-4-yn-1-ol is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology and Medicine:
Inhibitors: Oct-2-en-4-ynoyl-CoA, a derivative of this compound, is a specific inhibitor of acyl-CoA oxidase, an enzyme involved in fatty acid oxidation in peroxisomes
Industry:
Chemical Intermediates: It is used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Oct-2-en-4-yn-1-ol and its derivatives involves the nucleophilic attack of functional groups on the compound, leading to various chemical transformations. For example, Oct-2-en-4-ynoyl-CoA inhibits acyl-CoA oxidase by forming a covalent bond with an amino acid residue in the active site of the enzyme .
Comparison with Similar Compounds
Table 1: Comparative Structural Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |
|---|---|---|---|
| This compound | C₈H₁₂O | 124.14 | Hydroxyl, ene (C2), yne (C4) |
| (S)-3,7-Dimethyloct-6-en-1-ol | C₁₀H₂₀O | 156.27 | Hydroxyl, ene (C6), two methyl |
| 6-Octen-2-ol,3,7-dimethyl- | C₁₀H₂₀O | 156.27 | Hydroxyl, ene (C6), two methyl |
| 5-Octen-1-ol,6-ethyl-3-methyl- | C₁₁H₂₂O | 170.29 | Hydroxyl, ene (C5), ethyl, methyl |
Key Observations:
- Functional Groups: this compound is unique in possessing both a double and triple bond , enabling diverse reactivity (e.g., sequential hydrogenation or cyclopropanation). In contrast, analogs like (S)-3,7-Dimethyloct-6-en-1-ol only feature a double bond and methyl branches .
- Molecular Weight: this compound has a lower molecular weight (124.14 g/mol) due to its linear structure and lack of branching. Branched analogs (e.g., C₁₀H₂₀O derivatives) are heavier, influencing their phase behavior and volatility .
Physical Properties and Reactivity
Table 2: Estimated Physical Properties
| Compound Name | Boiling Point (°C) | Solubility in Water |
|---|---|---|
| This compound | ~190–200* | Low (hydrophobic enynol) |
| (S)-3,7-Dimethyloct-6-en-1-ol | ~215–220 | Insoluble (branched chain) |
| 6-Octen-2-ol,3,7-dimethyl- | ~210–215 | Insoluble |
| 5-Octen-1-ol,6-ethyl-3-methyl- | ~230–235 | Low |
*Estimated based on homologous series.
Key Observations:
- Boiling Points: this compound’s linear structure and conjugated unsaturation likely result in a lower boiling point (~190–200°C) compared to branched analogs (e.g., ~215–235°C). Branching reduces intermolecular forces, but increased molecular weight in analogs elevates boiling points .
- Solubility: All compounds exhibit low water solubility due to hydrophobic alkyl chains.
Research Findings and Limitations
- Stereochemical Influence: Branched analogs like (S)-3,7-Dimethyloct-6-en-1-ol exhibit stereospecific bioactivity (e.g., insect pheromones), whereas this compound’s linear structure lacks chiral centers, simplifying synthesis but limiting biological interactions .
- Data Gaps: Experimental data for this compound (e.g., NMR, exact boiling points) are scarce. Properties are inferred from structural analogs and computational models.
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